大黄素 8-O-β-D-(6'-O-苹果酰葡萄糖苷)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

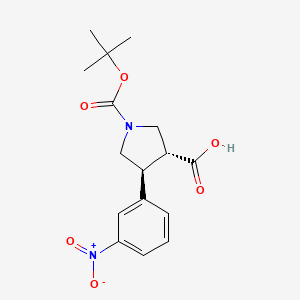

Emodin 8-O-β-D-(6’-O-Malonylglucoside) is a metabolite of emodin . Emodin is a natural anthraquinone derivative found in various Chinese medicinal herbs . It has been used as an active constituent of many herbal laxatives .

Synthesis Analysis

Emodin 8-O-β-D-(6’-O-Malonylglucoside) is a metabolite of emodin . The synthesis of this compound is not explicitly mentioned in the available literature.Physical And Chemical Properties Analysis

Emodin 8-O-β-D-(6’-O-Malonylglucoside) has a molecular weight of 518.42. Its boiling point is predicted to be 889.3±65.0 °C, and its density is predicted to be 1.675±0.06 g/cm3 .科学研究应用

Anti-Cardiovascular Disease

Emodin has been found to have a wide activity of anti-cardiovascular diseases . It is involved in multiple molecular targets such as inflammatory, anti-apoptosis, anti-hypertrophy, anti-fibrosis, anti-oxidative damage, abnormal, and excessive proliferation of smooth muscle cells in cardiovascular diseases . As a new type of cardiovascular disease treatment drug, emodin has broad application prospects .

Anti-Inflammatory

Emodin has been shown to have anti-inflammatory properties . It represents multiple health benefits in the treatment of diseases such as immune-inflammatory abnormality .

Anti-Cancer

Emodin has been found to suppress cell viability and proliferation and induce G1 cell cycle arrest in human colorectal cancer and neuroblastoma cells in vitro . It inhibits tumor growth in human colorectal cancer cell HCT 116-bearing xenograft mice with low toxicity in the liver and kidney .

Anti-Bacterial

Emodin has been shown to have anti-bacterial properties . It represents multiple health benefits in the treatment of diseases such as bacterial infections .

Anti-Viral

Emodin has been shown to have anti-viral properties . It represents multiple health benefits in the treatment of diseases such as viral infections .

Lipid-Lowering Effects

The detection of ethylene glycol, glycerol, and glycerate in the liver may be related to the lipid-lowering effects of Emodin and EG . These results provide valuable information for a deeper understanding of the safety and efficacy of Emodin and EG .

作用机制

Target of Action

Emodin 8-O-β-D-(6’-O-Malonylglucoside) (Em8G) is a metabolite of emodin It has been used for experimental treatment against sk-n-as neuroblastoma, t98g human glioblastoma, and c6 mouse glioblastoma cancer cells .

Biochemical Pathways

Em8G has been found to affect carbohydrate metabolism in male zebrafish and amino acid metabolism (such as arginine and proline metabolism) in females . This suggests that energy metabolism disorder may be a potential mechanism of its action.

Pharmacokinetics

Its boiling point is predicted to be 8893±650 °C, and its density is predicted to be 1675±006 g/cm3 . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

Em8G has been found to cause hepatotoxicity . It has also been observed to promote cell proliferation by regulating cell cycle progression .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway of Emodin 8-O-β-D-(6'-O-Malonylglucoside) involves the protection of emodin and glucoside, followed by the coupling of the two protected compounds, and finally, deprotection to obtain the desired product.", "Starting Materials": [ "Emodin", "Glucoside", "Malonic acid", "Dicyclohexylcarbodiimide (DCC)", "Dimethylaminopyridine (DMAP)", "Diisopropylethylamine (DIPEA)", "Methanol", "Chloroform", "Acetic anhydride", "Pyridine", "Triethylamine", "Methanesulfonic acid" ], "Reaction": [ "Emodin is protected with acetic anhydride and pyridine to form emodin acetate.", "Glucoside is protected with methanesulfonic acid and methanol to form methyl glucoside.", "Emodin acetate and methyl glucoside are coupled using DCC, DMAP, and DIPEA to form emodin 8-O-acetyl-β-D-glucoside.", "The acetyl group is removed using methanol and sodium methoxide to form emodin 8-O-β-D-glucoside.", "Malonic acid is protected with chloroform and triethylamine to form malonyl chloride.", "Methyl glucoside is protected with malonyl chloride and triethylamine to form 6'-O-malonylglucoside.", "Emodin 8-O-β-D-glucoside and 6'-O-malonylglucoside are coupled using DCC, DMAP, and DIPEA to form emodin 8-O-β-D-(6'-O-malonylglucoside).", "The protecting groups are removed using methanol and sodium methoxide to obtain the desired product." ] } | |

CAS 编号 |

928262-58-2 |

产品名称 |

Emodin 8-O-β-D-(6'-O-Malonylglucoside) |

分子式 |

C₂₄H₂₂O₁₃ |

分子量 |

518.42 |

同义词 |

8-[[6-O-(2-Carboxyacetyl)-β-D-glucopyranosyl]oxy]-1,6-dihydroxy-3-methyl-9,10-anthracenedione |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

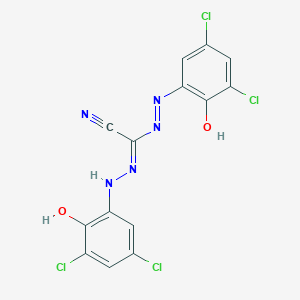

![2-[3-Chloro-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]-1,3,3-trimethylindole;perchlorate](/img/structure/B1142273.png)

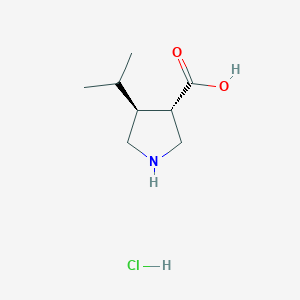

![(1S,3S,5S)-2-[(2R)-2-Amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B1142285.png)

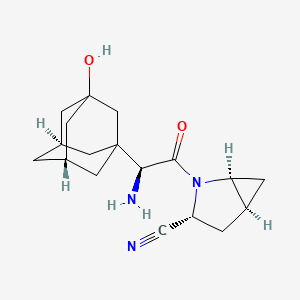

![(1S,3R,5S)-2-[(2R)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B1142288.png)